Cas no 2229071-34-3 (methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate)
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate
- 2229071-34-3
- EN300-1992317
-
- Inchi: 1S/C8H12ClN3O2/c1-12-4-11-7(9)6(12)5(3-10)8(13)14-2/h4-5H,3,10H2,1-2H3
- InChI Key: FPTHFUOIVIFJLB-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(=O)OC)CN)N(C)C=N1
Computed Properties
- Exact Mass: 217.0618043g/mol
- Monoisotopic Mass: 217.0618043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 70.1Ų
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992317-0.05g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.05g |
$1464.0 | 2023-09-16 | ||
| Enamine | EN300-1992317-0.1g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.1g |
$1533.0 | 2023-09-16 | ||
| Enamine | EN300-1992317-0.25g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.25g |
$1604.0 | 2023-09-16 | ||
| Enamine | EN300-1992317-0.5g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.5g |
$1673.0 | 2023-09-16 | ||
| Enamine | EN300-1992317-1.0g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 1g |
$1742.0 | 2023-05-31 | ||
| Enamine | EN300-1992317-2.5g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 2.5g |
$3417.0 | 2023-09-16 | ||
| Enamine | EN300-1992317-5.0g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 5g |
$5056.0 | 2023-05-31 | ||
| Enamine | EN300-1992317-10.0g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 10g |
$7497.0 | 2023-05-31 | ||
| Enamine | EN300-1992317-1g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 1g |
$1742.0 | 2023-09-16 | ||
| Enamine | EN300-1992317-5g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 5g |
$5056.0 | 2023-09-16 |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate
Research Brief on Methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3)
Methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole-based structure, has been investigated for its potential applications in drug discovery and development, particularly in the context of enzyme inhibition and targeted therapeutics.
Recent studies have highlighted the role of methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate as a key intermediate in the synthesis of biologically active molecules. Its structural features, including the presence of a chloro-substituted imidazole ring and an ester-functionalized amino acid side chain, make it a versatile scaffold for the design of novel inhibitors targeting specific enzymes or signaling pathways. Researchers have explored its utility in the development of compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
One of the most notable advancements in this area involves the use of methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate in the synthesis of small-molecule inhibitors for kinases and other regulatory proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective kinase inhibitors, which showed promising results in preclinical models of cancer. The study emphasized the compound's ability to modulate protein-protein interactions, thereby disrupting critical cellular processes in malignant cells.
In addition to its applications in oncology, methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate has also been investigated for its potential role in infectious disease research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel antimicrobial agents targeting resistant bacterial strains. The study highlighted the compound's ability to enhance the bioavailability and stability of these agents, addressing some of the key challenges in antibiotic development.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate. Researchers are actively exploring modifications to its core structure to improve solubility, reduce toxicity, and enhance target specificity. Computational modeling and high-throughput screening are being employed to identify the most promising candidates for further development.
In conclusion, methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3) represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its versatility and potential for customization make it a focal point in ongoing research aimed at addressing unmet medical needs. Future studies will likely continue to explore its applications across a broader range of therapeutic areas, leveraging advances in synthetic chemistry and molecular biology to unlock its full potential.
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